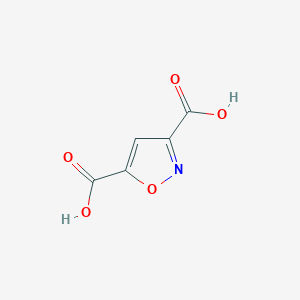
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene is an organic compound with the molecular formula C30H15F3 and a molecular weight of 432.44 g/mol . This compound is characterized by a benzene ring substituted with three trifluoromethyl groups and three phenylethynyl groups. It is known for its rigid structure and efficient π-delocalization, making it a valuable compound in various fields of chemistry .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be synthesized through selective Sonogashira-Hagihara coupling reactions. This method involves the coupling of 1,3,5-trifluorobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Substituted trifluoromethyl derivatives
科学研究应用
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene involves its interaction with molecular targets through π-π stacking and van der Waals interactions . The compound’s rigid structure and efficient π-delocalization facilitate its binding to specific molecular targets, leading to various biological and chemical effects . The pathways involved include the stabilization of excited states and the restriction of radiative decay rates through σ-hole and π-hole capture mechanisms .
相似化合物的比较
1,3,5-Trifluoro-2,4,6-tris(phenylethynyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylethynyl)benzene: Lacks the trifluoromethyl groups, resulting in different electronic properties and reactivity.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms instead of phenylethynyl groups, leading to different chemical behavior and applications.
1,3,5-Tris(3-fluoro-4-formylphenyl)benzene: Contains formyl groups, which enhance its reactivity and potential for forming covalent bonds.
The uniqueness of this compound lies in its combination of trifluoromethyl and phenylethynyl groups, providing a balance of rigidity, electronic properties, and reactivity that is valuable in various scientific and industrial applications .
属性
CAS 编号 |
674289-04-4 |
|---|---|
分子式 |
C30H15F3 |
分子量 |
432.4 g/mol |
IUPAC 名称 |
1,3,5-trifluoro-2,4,6-tris(2-phenylethynyl)benzene |
InChI |
InChI=1S/C30H15F3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H |
InChI 键 |
NORDMBRIRRJRRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)C#CC3=CC=CC=C3)F)C#CC4=CC=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)


![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)







